

Spectroscopic Analysis of L-Idaric Acid 1,4-Lactone: A Technical Guide

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Compound of Interest

Compound Name: *L-Idaric acid,1,4-lactone*

Cat. No.: *B1140008*

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Introduction

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated γ -lactone that holds potential significance in various fields of chemical and pharmaceutical research. Its structural complexity, featuring multiple stereocenters and functional groups, necessitates thorough spectroscopic characterization to unambiguously determine its structure and purity. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for L-Idaric acid 1,4-lactone and detailed experimental protocols for their acquisition. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies.

Chemical Properties

Basic chemical information for L-Idaric acid 1,4-lactone is summarized in the table below.

Property	Value
Chemical Formula	C ₆ H ₈ O ₇
Molecular Weight	192.12 g/mol [1] [2]
CAS Number	80876-59-1 [1] [2]
IUPAC Name	(2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid [2]
Synonyms	L-Idaro-1,4-lactone, L-Idaric-1,4-lactone [1] [2]

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for L-Idaric acid 1,4-lactone based on its chemical structure and known spectral data for similar polyhydroxylated γ -lactones. It is important to note that these are predicted values and require experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in D₂O

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.5 - 4.8	m	1H	H-4
~4.2 - 4.5	m	2H	H-2, H-3
~4.0 - 4.2	d	1H	H-5a
~3.8 - 4.0	dd	1H	H-5b
~4.3	s	1H	H-1'

Interpretation: The proton chemical shifts are expected in the downfield region (3.8-4.8 ppm) due to the deshielding effect of the numerous hydroxyl groups and the lactone functionality.

The protons on the lactone ring (H-2, H-3, H-4) and the exocyclic hydroxymethyl group (H-5a, H-5b) would likely show complex splitting patterns (multiplets, doublets of doublets) due to coupling with neighboring protons. The proton of the carboxylic acid group (H-1') is expected to be a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted spectrum in D₂O

Chemical Shift (δ , ppm)	Assignment
~175 - 180	C-1 (lactone carbonyl)
~170 - 175	C-1' (carboxylic acid)
~75 - 85	C-4
~70 - 80	C-2, C-3
~60 - 70	C-5

Interpretation: The carbonyl carbons of the lactone and the carboxylic acid are expected to resonate at the lowest field (170-180 ppm). The carbons bearing hydroxyl groups (C-2, C-3, C-4, C-5) will appear in the 60-85 ppm range. The exact chemical shifts are sensitive to the stereochemistry of the molecule.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad, Strong	O-H stretching (hydroxyl groups and carboxylic acid)
~1770	Strong	C=O stretching (γ -lactone)
~1720	Strong	C=O stretching (carboxylic acid)
1300 - 1000	Medium-Strong	C-O stretching (alcohols, ester, carboxylic acid)

Interpretation: The IR spectrum is expected to be dominated by a broad and intense absorption band in the high-frequency region corresponding to the O-H stretching vibrations of the multiple hydroxyl groups and the carboxylic acid. Two distinct strong carbonyl (C=O) stretching bands are predicted: one at a higher wavenumber for the strained five-membered γ -lactone ring ($\sim 1770 \text{ cm}^{-1}$) and another for the carboxylic acid ($\sim 1720 \text{ cm}^{-1}$). The fingerprint region will contain multiple C-O stretching bands.

MS (Mass Spectrometry)

m/z	Interpretation
191.0192	$[\text{M}-\text{H}]^-$ (deprotonated molecule)
175.0243	$[\text{M}+\text{H}]^+$ (protonated molecule)
157.0138	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$
129.0185	$[\text{M}+\text{H} - \text{H}_2\text{O} - \text{CO}]^+$
111.0079	$[\text{M}+\text{H} - 2\text{H}_2\text{O} - \text{CO}]^+$

Interpretation: In negative ion mode electrospray ionization (ESI), the most prominent ion would be the deprotonated molecule $[\text{M}-\text{H}]^-$. In positive ion mode ESI, the protonated molecule $[\text{M}+\text{H}]^+$ would be observed. Fragmentation in MS/MS experiments would likely involve sequential losses of water (H_2O) and carbon monoxide (CO) from the parent ion, which are characteristic fragmentation pathways for polyhydroxy lactones.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a compound like L-Idaric acid 1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of L-Idaric acid 1,4-lactone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD). The choice of solvent is critical to avoid overlapping signals with the analyte.

- Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Reference the chemical shifts to an internal standard (e.g., DSS for D_2O) or the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of the ^{13}C nucleus.
 - Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid L-Idaric acid 1,4-lactone powder directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

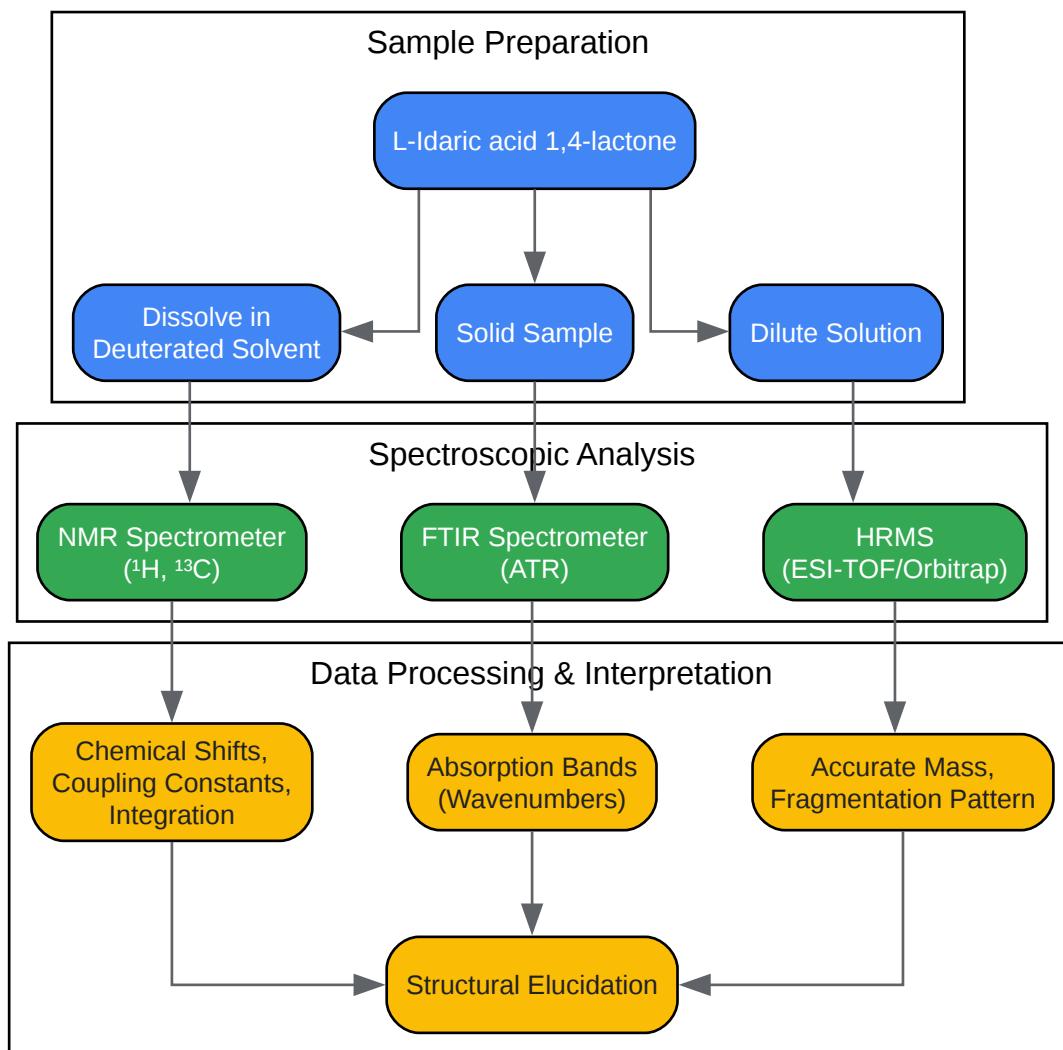
- Data Acquisition:
 - Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of L-Idaric acid 1,4-lactone (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
 - Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
 - Acquire spectra in both positive and negative ion modes to observe the protonated $[\text{M}+\text{H}]^+$ and deprotonated $[\text{M}-\text{H}]^-$ ions, respectively.
 - Determine the accurate mass of the molecular ions to confirm the elemental composition.
- Tandem Mass Spectrometry (MS/MS):
 - Select the precursor ion of interest (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) in the first mass analyzer.
 - Fragment the selected ion in a collision cell using an inert gas (e.g., nitrogen or argon).
 - Analyze the resulting fragment ions in the second mass analyzer to obtain structural information.

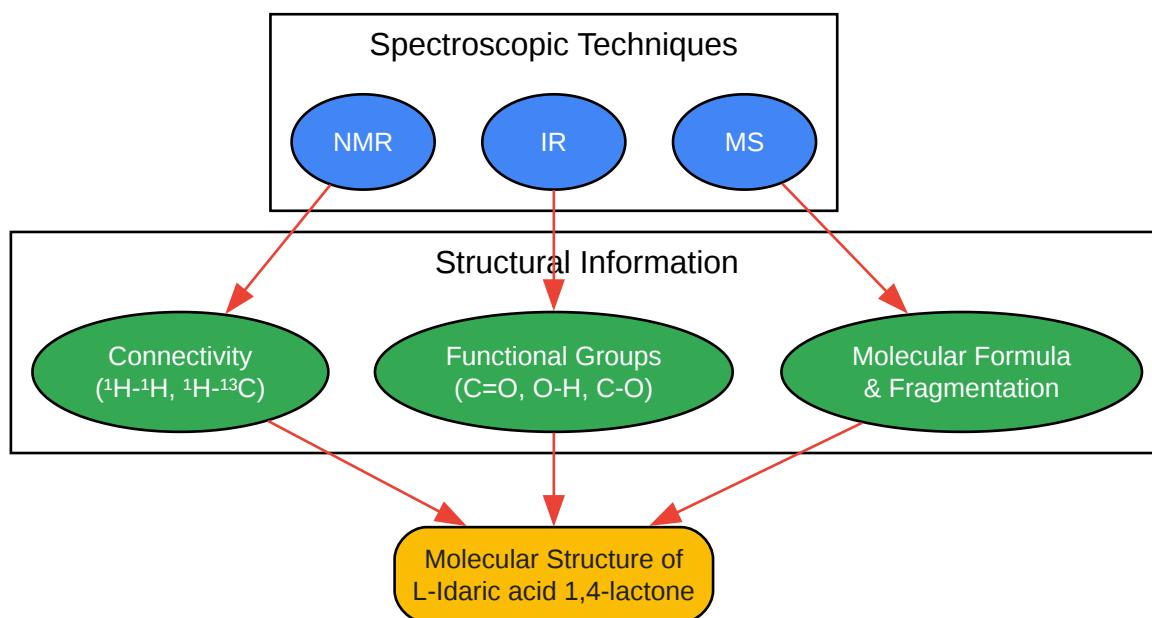
Mandatory Visualizations

The following diagrams illustrate a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of L-Idaric acid 1,4-lactone.



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Caption: Relationship between spectroscopic techniques and the structural information obtained.

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References

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- 2. L-Idaric acid, 1,4-lactone | C₆H₈O₇ | CID 46781935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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